molecular formula C9H27O3Si4 B155312 Tris(trimethylsiloxy)silane CAS No. 1873-89-8

Tris(trimethylsiloxy)silane

Cat. No.: B155312
CAS No.: 1873-89-8
M. Wt: 295.65 g/mol
InChI Key: XAASNKQYFKTYTR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C9H27O3Si4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Tris(trimethylsiloxy)silane, also known as tris(trimethylsilyloxy)silicon, is an organosilicon compound with the formula [(CH3)3SiO]3SiH . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond .

Target of Action

This compound is generally used as a radical reducing agent for various organic compounds such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Mode of Action

The compound is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it an effective reagent for delivering hydrogen atoms . It is also used as a source of siloxy groups in organic synthesis reactions .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in the synthesis of indoles and oxindoles . It is used in a combined tris(trimethylsilyl)silane and visible-light-promoted intramolecular reductive cyclization protocol for the synthesis of these compounds .

Result of Action

The primary result of Tris(trimethylsilyl)silane’s action is the reduction of various organic compounds and the hydrosilylation of alkenes, alkynes, and dialkyl ketones . This leads to the synthesis of a variety of organic compounds, including indoles and oxindoles .

Action Environment

This compound is sensitive to moisture, water, and protic solvents, reacting rapidly with these substances . It is also light-sensitive . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity, the presence of water or protic solvents, and exposure to light .

Properties

InChI

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASNKQYFKTYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172039
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-89-8
Record name 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of TTMSS relevant to its applications?

A1: TTMSS is valued for its hydrophobicity, contributing to water resistance in materials [, ]. Its incorporation into polymers can significantly impact properties like gas permeability, mechanical strength, and surface energy [, , , , , ].

Q2: How does TTMSS impact the properties of silicone hydrogels?

A2: TTMSS is widely used in silicone hydrogels, particularly for contact lenses. It enhances oxygen permeability, crucial for corneal health [, , , , ]. Additionally, it can improve tear strength and reduce the modulus, making the hydrogels more comfortable to wear [, ].

Q3: Can TTMSS modify the surface properties of materials?

A3: Yes, incorporating TTMSS can alter surface properties. Studies show it can reduce surface free energy, leading to increased hydrophobicity [, ]. This characteristic is valuable for applications requiring water repellency.

Q4: Are there methods to control the distribution of TTMSS within a material?

A4: Research indicates that during film formation of copolymers containing TTMSS, the silicon-containing groups tend to migrate towards the air interface []. This suggests a degree of self-assembly and potential for creating materials with tailored surface properties.

Q5: Beyond hydrogels, what other applications utilize TTMSS?

A5: TTMSS serves as a valuable building block for synthesizing various materials. For instance, it's used in producing uniform-sized microspheres via the Shirasu porous glass membrane emulsification technique []. This technique has applications in drug delivery, catalysis, and other fields.

Q6: How does the molecular weight of TTMSS affect its applications?

A6: When TTMSS is incorporated as a component of grafted poly(dimethylsiloxane)s (PDMS) onto silica surfaces, the molecular weight of the PDMS chain influences the final material properties []. Increasing the molecular weight initially increases thickness and decreases contact angle hysteresis up to a certain point. Beyond this point, the trend reverses, highlighting the importance of molecular weight optimization for specific applications.

Q7: What is the molecular formula and weight of TTMSS?

A7: The molecular formula of TTMSS is C9H28O3Si4, and its molecular weight is 296.62 g/mol.

Q8: Which spectroscopic techniques are useful for characterizing TTMSS and its incorporation into materials?

A8: Several techniques are valuable for characterizing TTMSS and its influence on materials. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides information about the structure and bonding environments within the molecule []. Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and assess polymerization processes involving TTMSS [, , ]. X-ray photoelectron spectroscopy (XPS) is useful for analyzing surface composition and confirming the presence of TTMSS in modified materials [].

Q9: What are the compatibility considerations for using TTMSS with other materials?

A9: Compatibility is crucial. For example, when developing silicone hydrogels, the compatibility of TTMSS with other monomers like N,N-dimethylacrylamide (DMA) and 2-hydroxyethyl methacrylate (HEMA) is crucial for achieving desired properties like transparency and mechanical integrity [, , , , ].

Q10: Are there any known degradation pathways for TTMSS in specific applications?

A10: While TTMSS is generally considered stable in many applications, degradation pathways would be specific to the environment and use. Hydrolytic degradation might be a concern in aqueous environments, especially at elevated temperatures or extreme pH. Further research might be needed to assess long-term stability in specific applications.

Q11: What is the significance of hyaluronic acid (HA) grafting in TTMSS-based materials for biomedical applications?

A11: Grafting HA onto TTMSS-based silicone hydrogels aims to improve biocompatibility, particularly for contact lenses [, ]. HA, a naturally occurring biopolymer, enhances surface hydrophilicity, reduces protein adsorption, and promotes a more favorable interaction with the ocular surface [].

Q12: How do model silicone hydrogels containing TTMSS and HA impact protein adsorption?

A12: Studies using model silicone hydrogels demonstrate that the presence of cross-linked HA significantly reduces lysozyme adsorption, a key tear protein []. This finding highlights the potential of HA modification in mitigating protein fouling, a common issue with biomedical implants.

Q13: Has the cytotoxicity of TTMSS-based materials been evaluated?

A13: While this specific Q&A set lacks cytotoxicity data for TTMSS itself, research on HA-grafted pHEMA-co-TRIS materials indicated no toxicity to human corneal epithelial cells in vitro []. These findings suggest potential biocompatibility for ocular applications but emphasize the need for thorough biocompatibility assessments for any new TTMSS-containing biomaterial.

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